

Tribromoacetaldehyde: A Versatile Reagent in Organic Synthesis

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Compound of Interest

Compound Name: Tribromoacetaldehyde

Cat. No.: B085889

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoacetaldehyde, also known as bromal, is a highly reactive organic compound with the chemical formula C_2HBr_3O . It exists as a colorless to pale yellow liquid and is soluble in water, alcohol, and ether.^[1] Its structure, featuring an aldehyde functional group attached to a tribromomethyl group, makes it a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic molecules that are often scaffolds for pharmaceuticals and agrochemicals.^[1] The high degree of halogenation significantly influences its reactivity, making it a potent electrophile and a precursor to various reactive intermediates.

This document provides detailed application notes on the use of **tribromoacetaldehyde** as a reagent in organic synthesis, including protocols for key reactions, quantitative data where available, and visualizations of reaction pathways.

Physicochemical Data

A summary of the key physical and chemical properties of **tribromoacetaldehyde** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	115-17-3	[1]
Molecular Formula	C ₂ HBr ₃ O	[1]
Molecular Weight	280.74 g/mol	---
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	160-162 °C	[1]
Density	2.8 g/cm ³	[1]
Solubility	Soluble in water, alcohol, and ether	[1]

Applications in Heterocyclic Synthesis

Tribromoacetaldehyde is a valuable building block for the synthesis of various nitrogen-containing heterocycles due to its bifunctional nature. The aldehyde group readily participates in condensation reactions, while the tribromomethyl group can act as a leaving group or be involved in subsequent transformations.

Synthesis of 2-Substituted Thiazoles via Hantzsch Thiazole Synthesis

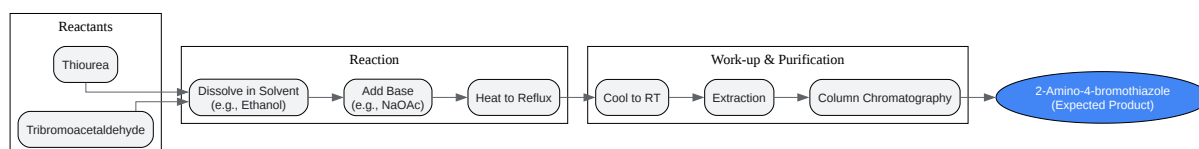
The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings. While specific protocols for **tribromoacetaldehyde** are not extensively documented, its reaction with thioamides is expected to proceed in a similar manner to other α -haloaldehydes, such as dibromoacetaldehyde. The reaction involves the condensation of the α -haloaldehyde with a thioamide.

Reaction Principle:

The synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide (e.g., thiourea) on the electrophilic carbonyl carbon of **tribromoacetaldehyde**. This is followed by an intramolecular cyclization and dehydration/dehydrobromination to yield the aromatic thiazole ring. The tribromomethyl group may be eliminated or participate in the reaction to form a

brominated thiazole derivative, which can be a valuable handle for further functionalization via cross-coupling reactions.

Experimental Workflow for Hantzsch Thiazole Synthesis



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Caption: A logical workflow for the Hantzsch synthesis of 2-amino-4-bromothiazole using **tribromoacetaldehyde**.

Protocol: Synthesis of 2-Amino-4-bromothiazole (Model Protocol)

This protocol is adapted from procedures for analogous α -haloaldehydes and should be optimized for **tribromoacetaldehyde**.

Materials:

- **Tribromoacetaldehyde**
- Thiourea
- Anhydrous Ethanol
- Sodium Acetate
- Ethyl Acetate
- Saturated Sodium Bicarbonate Solution

- Brine
- Anhydrous Sodium Sulfate
- Silica Gel for column chromatography

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in anhydrous ethanol.
- To the stirred solution, add a solution of **tribromoacetaldehyde** (1.0 equivalent) in ethanol dropwise at room temperature.
- Add sodium acetate (1.2 equivalents) to the reaction mixture.
- Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
- Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x volume of the reaction mixture).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data (Estimated for Analogy)

The following table provides estimated reaction parameters based on similar Hantzsch syntheses. Actual conditions and yields will require optimization for **tribromoacetaldehyde**.

Reactant 1	Reactant 2	Solvent	Base	Temperature (°C)	Time (h)	Estimated Yield (%)
Tribromoacetaldehyde	Thiourea	Ethanol	Sodium Acetate	78	4-8	50-70
Tribromoacetaldehyde	Thiourea	DMF	Triethylamine	100	2-4	55-75

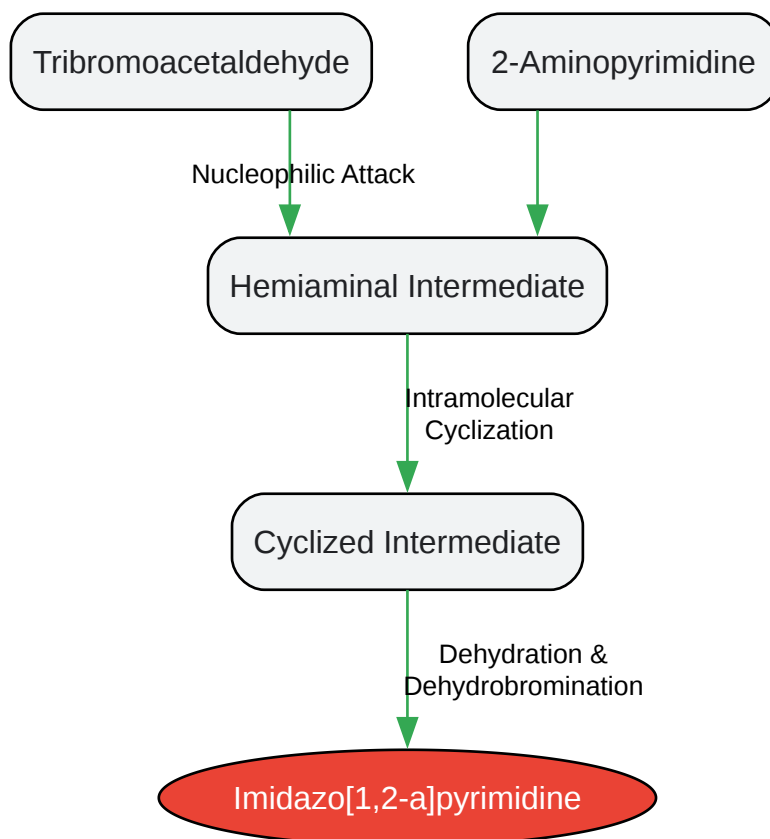
Synthesis of Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. **Tribromoacetaldehyde** can serve as a key reagent in their synthesis through condensation with 2-aminopyrimidines.

Reaction Principle:

The reaction is thought to proceed via an initial nucleophilic attack of an amino group of 2-aminopyrimidine on the aldehyde carbon of **tribromoacetaldehyde** to form a hemiaminal intermediate. This is followed by an intramolecular cyclization and subsequent dehydration and dehydrobromination to form the aromatic imidazo[1,2-a]pyrimidine ring system. The tribromomethyl group's reactivity is crucial for the final aromatization step.

Signaling Pathway for Imidazo[1,2-a]pyrimidine Synthesis



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References

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